1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

Catalog No.
S1531559
CAS No.
63644-68-8
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

CAS Number

63644-68-8

Product Name

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene

IUPAC Name

4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+

InChI Key

NUITXMZDWYBZLK-YDFGWWAZSA-N

SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O

1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene (CAS 63644-68-8) is a synthetic, monocarbonyl curcumin analog belonging to the C5-curcuminoid or diarylpentanoid class. It was developed to address the significant procurement and application liabilities of natural curcumin, such as poor chemical stability, low bioavailability, and rapid metabolism, which limit its use in reproducible experimental settings. The defining structural feature—a 1,4-pentadien-3-one linker instead of curcumin's unstable β-diketone moiety—provides a more robust chemical scaffold for quantitative biological investigation.

Direct substitution with curcumin is inadvisable for quantitative studies due to fundamental differences in chemical stability. The β-diketone structure of curcumin is notoriously unstable under common experimental conditions (pH > 6.5), leading to rapid degradation in cell culture media and aqueous buffers. This instability can result in inconsistent compound exposure and poor reproducibility. 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene's monoketone (1,4-pentadien-3-one) core lacks the active methylene group responsible for curcumin's degradation, providing a more stable and reliable tool for assays requiring consistent compound integrity over time.

Over 4-Fold Greater Cytotoxic Potency in Human Colon Cancer Cell Lines

In a direct comparative study using human colon cancer cell lines, 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene (identified as MS13) demonstrated substantially greater cytotoxicity than curcumin after 72 hours of treatment. The half-maximal effective concentration (EC50) was approximately 4.1 times lower in primary (SW480) cells and 4.7 times lower in metastatic (SW620) cells, indicating significantly higher potency.

Evidence DimensionCytotoxicity (EC50)
Target Compound DataSW480: 7.5 ± 2.8 µM | SW620: 5.7 ± 2.4 µM
Comparator Or BaselineCurcumin: SW480: 30.6 ± 1.4 µM | SW620: 26.8 ± 2.1 µM
Quantified Difference~4.1x more potent (SW480) and ~4.7x more potent (SW620)
Conditions72-hour treatment of human primary (SW480) and metastatic (SW620) colon adenocarcinoma cells.

This allows researchers to achieve significant biological effects at lower concentrations, reducing the risk of off-target effects and improving the therapeutic index in preclinical cancer models.

Superior Chemical Stability by Design: Monoketone Core Prevents Degradation

Unlike curcumin, which contains a chemically labile β-diketone system that degrades in solutions with a pH above 6.5, the 1,5-diaryl-1,4-pentadien-3-one structure of the target compound lacks the reactive central methylene group. This structural modification confers significantly improved chemical stability in standard biological buffers and cell culture media (typically pH 7.2-7.4), which is a critical parameter for obtaining reproducible results.

Evidence DimensionChemical Stability in Solution (pH > 6.5)
Target Compound DataStructurally stable monoketone backbone
Comparator Or BaselineCurcumin (contains unstable β-diketone moiety)
Quantified DifferenceQualitatively higher; avoids the primary degradation pathway of curcumin
ConditionsAqueous solutions at neutral to alkaline pH, representative of biological assay conditions.

Enhanced stability ensures consistent compound concentration throughout an experiment, leading to more reliable and reproducible data in cell-based assays, formulation, and in vivo studies.

Designed for Improved Pharmacokinetic Profiles Compared to Curcumin

The development of C5-curcuminoids, including 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene, was driven by the need to overcome the poor in vivo pharmacokinetic profile of natural curcumin. Analogs in this class have demonstrated improved characteristics such as increased half-life and better absorption, making them more suitable for studies that require systemic exposure.

Evidence DimensionIn Vivo Pharmacokinetics
Target Compound DataReported to have an improved pharmacokinetic profile (e.g., increased half-life, better absorption) compared to the parent compound.
Comparator Or BaselineCurcumin (exhibits poor absorption, rapid metabolism, and low bioavailability).
Quantified DifferenceQualitative and functional improvement over the low baseline of curcumin.
ConditionsIn vivo animal models.

A superior pharmacokinetic profile ensures that the compound can achieve and maintain effective concentrations in target tissues, a prerequisite for meaningful in vivo efficacy and toxicology studies.

High-Reproducibility Cell-Based Assays

This compound is the right choice for multi-day cell culture experiments or high-throughput screens where the chemical instability of curcumin in media (pH ~7.4) would compromise data quality and reproducibility.

Probing Cancer Cell Cytotoxicity with High Potency

Ideal for investigating antiproliferative mechanisms in cancer models, particularly in colon cancer cell lines where its potency is demonstrably over 4-fold higher than curcumin, allowing for more targeted studies at lower, more specific concentrations.

In Vivo Preclinical Models Requiring Systemic Exposure

This analog is a more suitable candidate than curcumin for animal studies where achieving and maintaining systemic drug levels is critical for evaluating efficacy, due to its design for improved bioavailability and metabolic stability.

XLogP3

4.4

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Dates

Last modified: 08-15-2023

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